3-(2-氨基乙基)苯-1,2-二醇

描述

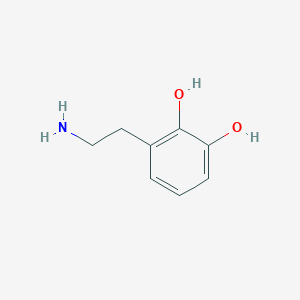

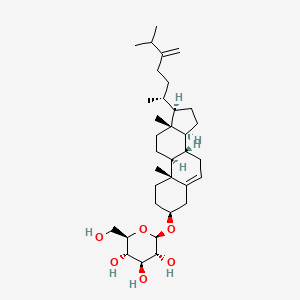

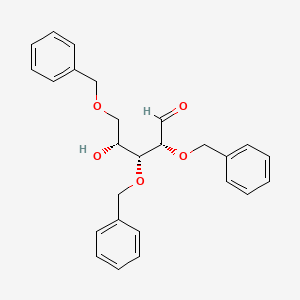

Dopamine is a catecholamine neurotransmitter present in a wide variety of animals, including both vertebrates and invertebrates . It is an organic chemical of the catecholamine and phenethylamine families . Dopamine’s chemical formula is C8H11NO2 .

Synthesis Analysis

Dopamine is synthesized in the body in several steps . First, the amino acid tyrosine is modified by tyrosine hydroxylase to form DOPA. This is a crucial step in the formation of Dopamine and is called the rate-limiting step. DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine .Molecular Structure Analysis

The molecular structure of dopamine consists of a catechol structure (a benzene ring with two hydroxyl side groups) with one amine group attached via an ethyl chain . Its chemical formula is C8H11NO2 .Chemical Reactions Analysis

Dopamine is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . The action of dopamine is terminated by two methods: reuptake or taking up of dopamine by the dopamine transporter into the pre-synaptic membrane, and enzymatic breakdown of dopamine by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .Physical and Chemical Properties Analysis

Dopamine is a derivative of the amino acid tyrosine . It is a white to off-white, crystalline powder, turning pink on exposure to air and light, odorless or having a slight characteristic odor .科学研究应用

合成和化学反应

对映选择性合成:一项研究展示了苯-1,2-二醇在使用钯催化剂对映选择性合成 2-亚烷基-3-烷基-1,4-苯二氧杂环时,实现了良好的产率和较高的对映体过量 (Labrosse, Lhoste, & Sinou, 2000)。

抗菌和抗真菌剂:衍生自苯-1,2-二醇的化合物对各种微生物表现出有前景的抗菌和抗真菌活性 (Narayana 等,2006)。

多巴胺荧光传感器:一项研究报道了使用衍生自苯-1,2-二醇的配体作为多巴胺的荧光传感器,显示出选择性检测能力 (Khattar & Mathur, 2013)。

与铝离子的络合物形成:研究表明,苯-1,2-二醇衍生物可以与铝 (III) 离子形成络合物,证明了水相和有机相之间分配的差异 (Caulfield 等,2001)。

分子对接用于抗癌活性:一种含有苯-1,2-二醇的化合物经过分子对接研究,以评估其潜在的生物学和抗癌活性 (Julie 等,2021)。

抗菌和抗氧化特性

- 抗菌和抗氧化活性:苯-1,3-二醇同系物表现出显着的抗菌和抗氧化活性,突出了它们在相关应用中的潜力 (Paidesetty 等,2015)。

传感器开发和分析应用

Hg2+ 荧光化学传感器:基于苯-1,2-二醇的受体被开发为一种高选择性的荧光化学传感器,用于检测半水性介质中的 Hg2+ (Patil 等,2015)。

金属离子的检测:苯-1,2-二醇的席夫碱衍生物以双通道模式对 Ni2+ 和 Cu2+ 离子表现出选择性和灵敏的检测 (Pawar 等,2015)。

催化和合成应用

铑催化的不对称氢化:苯-1,2-二醇的衍生物在铑配合物中用于功能化烯烃的不对称氢化,表现出优异的对映选择性和催化活性 (Imamoto 等,2012)。

镧系元素催化的环羰基化:涉及苯-1,2-二醇衍生物的镧系元素催化被用于合成苯并稠合的 1,3-二杂原子环状化合物,证明了一种有效的方法 (Jing 等,2014)。

作用机制

Dopamine plays several important roles in the brain and body. It functions as a neurotransmitter—a chemical released by neurons (nerve cells) to send signals to other nerve cells . The brain includes several distinct dopamine pathways, one of which plays a major role in the motivational component of reward-motivated behavior .

安全和危害

未来方向

Dopamine plays a crucial role in several aspects of health and well-being, including movement, reward, addiction, stress, and memory. As such, it continues to be a major focus of research across various fields of study . Future research directions may include further exploration of its role in disease states, potential therapeutic uses, and its interaction with other neurotransmitters and pathways in the brain .

属性

IUPAC Name |

3-(2-aminoethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHVBRQKMHIAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903130 | |

| Record name | NoName_3727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-benzo[a]phenoxazin-5-one](/img/structure/B1253911.png)

![[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1253922.png)

![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)

![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)